2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGNOWWMPCFNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508094 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-46-5 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites, thereby modulating the activity of these targets and affecting cellular pathways.
Comparison with Similar Compounds
Pyridazine Derivatives
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine replaces the pyridine ring with pyridazine. This modification alters electronic density and binding interactions:
Table 1: Comparison of Pyridine vs. Pyridazine Derivatives
Pyrimidine Derivatives
Imidazo[1,2-a]pyrimidine derivatives, such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, exhibit distinct electronic properties due to the pyrimidine ring’s two nitrogen atoms. These compounds demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli .
Pyrazine Derivatives
Tetrahydroimidazo[1,2-a]pyrazines (e.g., 8-((di-tert-butylphosphaneyl)methyl)-2-(2,4-dimethoxyphenyl)-derivative) are synthesized via Pd/C hydrogenation or TFA-mediated deprotection, yielding 53–93% . These are often used in coordination chemistry rather than direct therapeutics.
Substituent Variations
Sulfonamide Derivatives
Sulfonylation of the parent scaffold introduces sulfonyl groups (e.g., Cl, OMe, CF₃), enhancing anticancer potency. For example, 4a–d derivatives showed 70–86% yields and sub-µM IC₅₀ values in glioma (Hs-683) cells .
Hydrazone Derivatives
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (e.g., 8d with a 4-CF₃ group) exhibit antibacterial activity, with MIC values of 8–32 µg/mL against Gram-positive pathogens .
Halogen-Substituted Derivatives
Table 2: Substituent Effects on Bioactivity
Anticancer Activity
Antifungal Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives with electron-withdrawing groups (e.g., NO₂) show selective antifungal activity against Candida albicans (MIC = 16 µg/mL) .
Antiulcer Activity
Tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles (e.g., compound 5a) demonstrate superior anti-stress ulcer activity in rats compared to sucralfate, reducing lesion incidence by >70% at 10 mg/kg .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a complex organic compound notable for its unique bicyclic structure, which integrates imidazole and pyridine moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The aim of this article is to explore the biological activity of this compound through a detailed examination of its chemical properties, biological interactions, and relevant research findings.
The chemical formula for this compound is , indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. The compound's structure is characterized by a fused bicyclic arrangement that enhances its chemical reactivity and biological potential.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 198.26 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds with imidazole and pyridine structures often exhibit significant pharmacological effects. The exact biological targets and mechanisms of action for this compound are still under investigation. It is hypothesized that the compound may interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation.
Case Studies
- Inflammation Modulation : A study investigated the anti-inflammatory properties of derivatives of tetrahydroimidazo compounds. The findings indicated that certain substitutions on the tetrahydroimidazo framework enhanced the anti-inflammatory activity significantly compared to non-cyclic counterparts .
- Kinase Inhibition : Another research focused on the structure-activity relationship (SAR) of tetrahydroimidazo derivatives as inhibitors of specific kinases involved in cancer pathways. The introduction of lipophilic moieties was found to improve binding affinity and inhibitory activity against these kinases .
- Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of imidazole-containing compounds against various pathogens. The results demonstrated that this compound exhibited notable inhibitory effects against certain bacterial strains .
Interaction Studies
Molecular docking studies have been employed to evaluate how this compound interacts with enzymes or receptors relevant to disease pathways. These studies suggest potential binding modes within active sites of target proteins, revealing insights into its pharmacological profile.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Enhanced activity with specific substitutions |
| Kinase inhibition | Improved binding affinity with lipophilic groups |
| Antimicrobial | Notable inhibitory effects against pathogens |
Q & A
Synthesis and Optimization Strategies
Basic: What are the common synthetic routes for 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine? The compound is typically synthesized via multi-step reactions starting from precursors like 2-acetylfuran, involving bromination, condensation with aminonitriles, and Suzuki coupling (e.g., with 4-cyanophenylboronic acid) . Key steps include controlling reaction conditions (temperature, solvent) and using bases like pyridine to improve yields (e.g., 87% yield in sulfonylation reactions) . Purification often employs column chromatography, with structural validation via NMR and HRMS .
Advanced: How can reaction yields and enantioselectivity be optimized during synthesis? Enantioselective hydrogenation using ruthenium/NHC catalysts achieves up to 98:2 enantiomeric ratios, avoiding protecting groups and tolerating diverse functional groups . Yield optimization involves screening bases (e.g., pyridine vs. DIPEA) and adjusting stoichiometry. For example, reducing tosyl chloride from 2.0 to 1.1 equivalents maintained 86% yield while minimizing waste . Computational tools (e.g., DFT) may predict optimal reaction pathways.
Structural and Spectroscopic Characterization
Basic: What analytical techniques are critical for structural validation? 1H/13C NMR confirms hydrogen and carbon environments, while HRMS validates molecular weight . IR spectroscopy identifies functional groups (e.g., NH stretches in amides), and X-ray crystallography resolves stereochemistry in crystalline derivatives .
Advanced: How do computational models enhance structural analysis? Molecular docking (e.g., using GraphscoreDTA) predicts binding affinities with RMSE values as low as 0.20 for target selectivity, outperforming older models like DeepDTAF . Quantum mechanical calculations (e.g., DFT) simulate NMR chemical shifts and reaction intermediates, aiding in mechanistic studies .
Biological Activity and Mechanistic Studies
Basic: What biological activities are reported for this compound? Derivatives show antiprotozoal activity (IC50 ≤ 1 nM against T. b. rhodesiense), antifungal properties, and potential as kinase inhibitors . In vitro assays (e.g., MTT for cytotoxicity) and DNA affinity studies (ΔTm analysis) are standard .
Advanced: How do researchers resolve contradictions in activity data across studies? Divergent results (e.g., variable IC50 values) are addressed by standardizing assay conditions (e.g., solvent, cell lines) and validating via orthogonal methods (e.g., SPR for binding kinetics). For instance, diamidines with strong DNA affinity may show reduced activity in serum-rich media due to protein binding .
Pharmacological Applications
Basic: What in vitro models are used to evaluate therapeutic potential? Antiparasitic activity is tested in Plasmodium falciparum and Trypanosoma cultures, while anticancer potential is assessed via cell cycle arrest assays (e.g., flow cytometry) .
Advanced: How are in vivo efficacy and selectivity evaluated? Mouse models (e.g., STIB900 for trypanosomiasis) test curative doses (e.g., 4/4 cures at 20 mg/kg ip). Prodrug strategies improve oral bioavailability, though success is limited (e.g., 2/4 cures in one study) . Target engagement is confirmed via PET imaging or tissue-specific biomarker analysis.
Reaction Mechanisms and Catalysis
Basic: What are the common reactivity patterns of this scaffold? The imidazo[1,2-a]pyridine core undergoes electrophilic substitution (e.g., sulfonylation), while the tetrahydro ring participates in hydrogenation or oxidation . Amide derivatives hydrolyze under acidic/basic conditions .
Advanced: What mechanistic insights guide catalytic applications? Pd-catalyzed transfer hydrogenation with B2pin2 and H2O as a hydrogen donor proceeds via Pd-H intermediates, enabling selective reduction of N-heteroaromatics . Kinetic studies (e.g., Hammett plots) reveal electron-deficient substrates react faster in cross-couplings .
Computational and Data-Driven Approaches
Advanced: How do machine learning models improve drug design? Graph neural networks (e.g., GraphscoreDTA) predict protein-ligand affinities with high accuracy (RMSE: 0.60–1.40), aiding in virtual screening of derivatives . MD simulations model receptor dynamics (e.g., O-GlcNAcase inhibition) to optimize binding interactions .
Handling Data Contradictions
Advanced: How should researchers address conflicting yields or activities? Meta-analyses of reaction conditions (e.g., solvent polarity, base strength) reconcile yield discrepancies . For biological data, orthogonal assays (e.g., SPR alongside cell-based IC50) confirm target specificity. Contradictory singlet oxygen yields (0.01–0.1 ΦΔ) are contextualized by solvent (D2O vs. H2O) and sensitizer concentration effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
